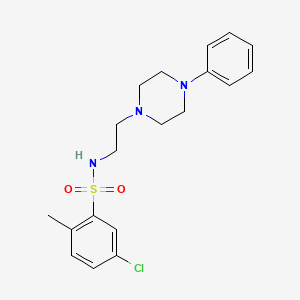
(Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C15H13N5OS and its molecular weight is 311.36. The purity is usually 95%.
BenchChem offers high-quality (Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Self-Assembled Metal Grids and Magnetic Studies : A study by Mandal et al. (2011) investigated the self-assembly of tetranuclear Cu(II) and Ni(II) square grids using a similar pyrazole-based ligand. These compounds showed interesting magnetic properties, including intramolecular ferromagnetic and antiferromagnetic interactions, which could have implications in materials science (Mandal et al., 2011).
Homoleptic Rectangular Grids and Magnetic Interactions : Another study by Roy et al. (2009) focused on homoleptic copper(II) rectangular grid-complexes formed from a similar pyrazole-derived ligand. These complexes exhibited various magnetic interactions, which were analyzed using spectroscopic and magnetic studies. Such findings are relevant in the field of coordination chemistry (Roy et al., 2009).
Photoluminescence Studies in Metal Complexes : A paper by Konar et al. (2012) reported on complexes formed with metals like zinc(II), nickel(II), and cadmium(II) using a related pyrazole ligand. These complexes showed interesting photoluminescence properties, suggesting potential applications in the field of luminescent materials (Konar et al., 2012).
Synthesis of Heterocyclic Compounds : Research by Mohareb et al. (2004) explored the synthesis of various heterocyclic compounds, including pyran, pyridine, and pyridazine derivatives, using related carbamoyl and hydrazono compounds. This type of research contributes to the development of new synthetic methodologies in organic chemistry (Mohareb et al., 2004).
Efficient Synthesis of N-fused Heterocyclic Compounds : Hosseini and Bayat (2019) developed a catalyst-free approach for synthesizing N-fused heterocyclic compounds, including derivatives of the compound . This research highlights the importance of developing efficient and environmentally friendly synthetic routes in chemistry (Hosseini & Bayat, 2019).
Triazolopyridine and Pyridotriazine Derivatives : Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives starting from a related pyrazole compound. The study included molecular docking and in vitro screenings, indicating potential biological activities (Flefel et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of 1-(pyridin-4-yl)ethanone and 2-thiophenecarboxaldehyde to form the corresponding Schiff base, which is then reacted with hydrazine hydrate to yield the desired product.", "Starting Materials": [ "1-(pyridin-4-yl)ethanone", "2-thiophenecarboxaldehyde", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 1-(pyridin-4-yl)ethanone and 2-thiophenecarboxaldehyde in ethanol in the presence of a catalytic amount of piperidine to form the corresponding Schiff base.", "Step 2: Addition of hydrazine hydrate to the reaction mixture and refluxing for several hours to yield the desired product.", "Step 3: Isolation and purification of the product by recrystallization from a suitable solvent." ] } | |
Número CAS |
1285635-72-4 |
Nombre del producto |
(Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide |
Fórmula molecular |
C15H13N5OS |
Peso molecular |
311.36 |
Nombre IUPAC |
N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H13N5OS/c1-10(11-4-6-16-7-5-11)17-20-15(21)13-9-12(18-19-13)14-3-2-8-22-14/h2-9H,1H3,(H,18,19)(H,20,21)/b17-10- |
Clave InChI |
KRLYIMOPFLLRPB-YVLHZVERSA-N |
SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=NC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(4-Butoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970972.png)
![1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2970973.png)
![2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2970976.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2970977.png)
![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2970980.png)
![4-amino-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2970982.png)

![5-Chloro-2-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2970986.png)
![N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970987.png)
![Methyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2970988.png)
![8-(2-((3-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970989.png)
